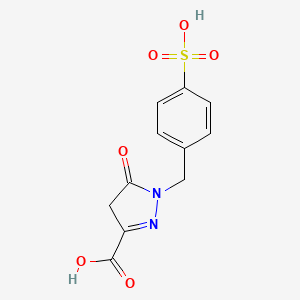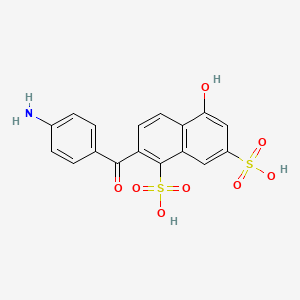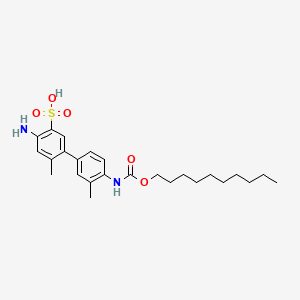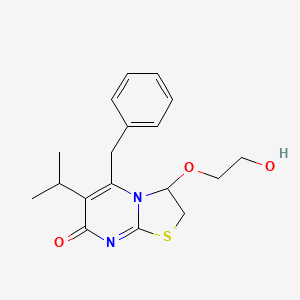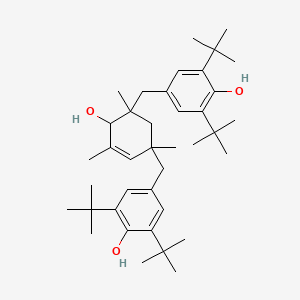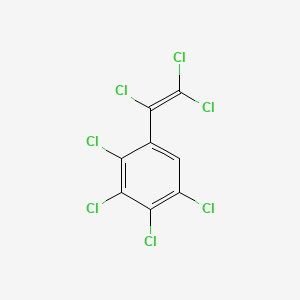
Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)- is a chlorinated aromatic compound. It is characterized by the presence of four chlorine atoms attached to the benzene ring and a trichloroethenyl group. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)- typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4-tetrachlorobenzene with trichloroethylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired product’s yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a solvent like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of chlorinated benzoic acids or quinones.
Reduction: Formation of less chlorinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its effects on biological systems and its potential as a bioaccumulative compound.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)- involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The pathways involved include oxidative stress pathways, where the compound induces the production of reactive oxygen species (ROS), leading to cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4-Tetrachlorobenzene
- 1,2,3,5-Tetrachlorobenzene
- 1,2,4,5-Tetrachlorobenzene
- Octachlorostyrene
Uniqueness
Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)- is unique due to the presence of both tetrachlorobenzene and trichloroethenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrachloro-5-(1,2,2-trichloroethenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl7/c9-3-1-2(5(11)8(14)15)4(10)7(13)6(3)12/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYQHZKXHBMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89939-09-3 |
Source


|
| Record name | Benzene, 1,2,3,4-tetrachloro-5-(trichloroethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089939093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
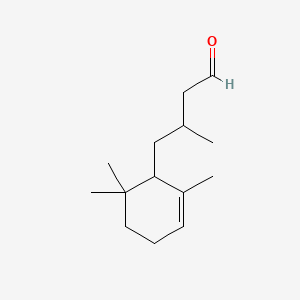
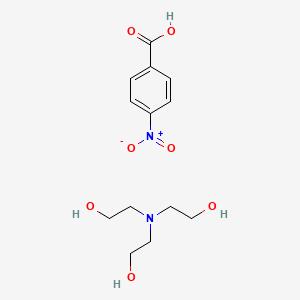


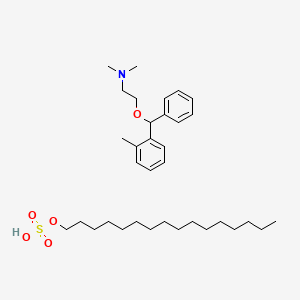
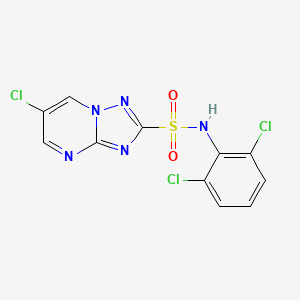
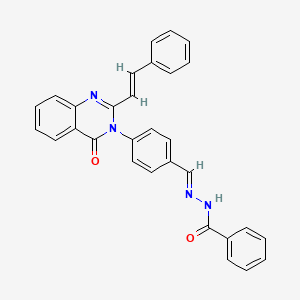
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)

